N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide
Overview
Description
“N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide” is a chemical compound with the molecular weight of 283.33 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.33 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results .
Scientific Research Applications
Anticoagulant Activity
One study focused on synthesizing 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidine moiety and characterizing their anticoagulant activity. These compounds showed inhibitory activity against blood coagulation factors Xa and XIa, indicating potential therapeutic applications in blood clotting disorders (Potapov et al., 2021).
Anti-Hyperglycemic Activity
Another research synthesized carboximidamides linked with a pyrimidine moiety and evaluated their anti-hyperglycemic effects. Some compounds significantly decreased serum glucose levels and restored liver and kidney function biomarkers, suggesting their use as therapeutic agents in diabetes management (Moustafa et al., 2021).
Anticancer Activity
A study aimed at producing new carboxylic acid derivatives and testing their anticancer effect against the breast cancer MCF-7 cell line. The compounds demonstrated strong anticancer activity, highlighting their potential in cancer therapy (Gaber et al., 2021).
Synthesis of Dihydroquinazolin
Research detailing the synthesis of dihydroquinazolin compounds using amino-N′-arylbenzimidamide derivatives has been documented. Such compounds have potential applications in various pharmacological fields (Abdel-latif et al., 2010).
Antitubercular Properties
A series of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids were synthesized with an aim for subsequent microbiological investigation, including their potential antitubercular activity (Ukrainets et al., 2009).
Properties
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-9-13(21)18-15(17-10)19-14(16)20-8-4-6-11-5-2-3-7-12(11)20/h2-3,5,7,9H,4,6,8H2,1H3,(H3,16,17,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBNWQBUCKEUBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306753-50-3 | |
Record name | 1(2H)-Quinolinecarboximidamide, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306753-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.